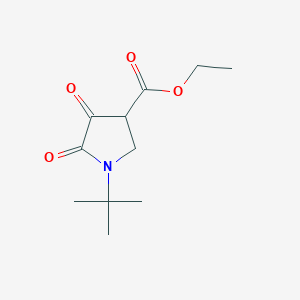

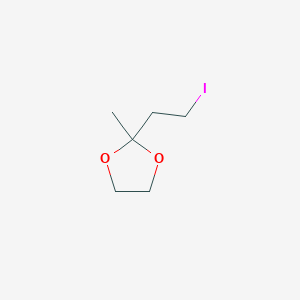

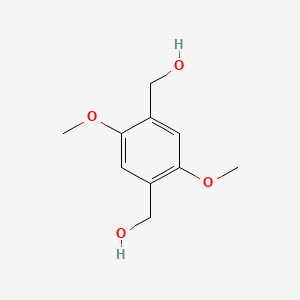

![molecular formula C10H11N3 B3031655 2-[(1-Imidazolyl)methyl]aniline CAS No. 61292-50-0](/img/structure/B3031655.png)

2-[(1-Imidazolyl)methyl]aniline

説明

2-[(1-Imidazolyl)methyl]aniline is a compound that features an imidazole ring, which is a five-membered planar heterocycle containing two nitrogen atoms, attached to a methyl group that is further connected to an aniline moiety. This structure is significant in medicinal chemistry due to its presence in various biologically active compounds.

Synthesis Analysis

The synthesis of related bicyclic amidines and imidazolines from 1,2-diamines has been reported to involve an intramolecular cyclization with an imidoyl chloride intermediate and aniline as a leaving group . Additionally, a metal-free oxidative cross-coupling reaction catalyzed by iodine has been established for the synthesis of benzimidazo[1,2-c]quinazoline derivatives from aniline compounds, which may be relevant to the synthesis of 2-[(1-Imidazolyl)methyl]aniline derivatives .

Molecular Structure Analysis

While the specific molecular structure of 2-[(1-Imidazolyl)methyl]aniline is not detailed in the provided papers, related compounds with imidazole and aniline moieties have been synthesized and studied. For instance, the synthesis of 2-[(2-imidazolylsulfinyl)methyl]anilines has been explored, indicating the potential for various substitutions on the imidazole and aniline rings to influence biological activity .

Chemical Reactions Analysis

The chemical reactivity of compounds similar to 2-[(1-Imidazolyl)methyl]aniline has been explored in the context of biological activity. For example, N-substituted 2-[(2-imidazolylsulfinyl)methyl]anilines have been synthesized and shown to inhibit gastric H+/K(+)-ATPase, with the reactivity of the aniline nitrogen atom playing a crucial role in enzyme inhibition . Additionally, 2-(anilinomethyl)imidazolines have been identified as alpha(1)-adrenoceptor agonists, with the reactivity of ortho substituents affecting potency and selectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-[(1-Imidazolyl)methyl]aniline derivatives can be inferred from related compounds. For instance, the stability of 2-[(2-imidazolylsulfinyl)methyl]anilines in aqueous solutions is influenced by the substituents on the aniline ring, with certain derivatives showing enhanced stability when the isobutyl group is replaced with an N-(2-methoxyethyl) group . Furthermore, the complexation of 2-(methylthio)aniline with palladium(II) has been studied, revealing a nearly square-planar geometry and bidentate coordination mode, which may be relevant to the coordination chemistry of 2-[(1-Imidazolyl)methyl]aniline .

科学的研究の応用

Nitration of Aromatic Compounds

2-[(1-Imidazolyl)methyl]aniline and its derivatives have been explored in the nitration of aromatic compounds. For instance, a study by Zolfigol et al. (2012) discussed the use of an imidazole-derived acidic ionic liquid for efficient nitration, emphasizing its role in aromatic compound transformations.

Electrosynthesis and Electrocatalytic Properties

In the field of electrosynthesis, imidazole derivatives like 2-[(1-Imidazolyl)methyl]aniline have shown significant application. Research by Qi et al. (2005) demonstrates their use in the electropolymerization of aniline, indicating their role in enhancing electrocatalytic activities.

Gastric Acid Secretion Inhibition

The compound's derivatives have also been studied for their biological activities. Yamakawa et al. (1991) synthesized various substituted 2-[(2-imidazolylsulfinyl)methyl]anilines, finding them effective as H+/K(+)-ATPase inhibitors, which are crucial in controlling gastric acid secretion.

Transition Metal Complexes

The formation of transition metal complexes with imidazole-based ligands is another significant area. Shen et al. (2018) synthesized copper(II) and zinc(II) complexes with an imidazole derivative, revealing their potential in catalysis and antioxidant activities.

Synthesis of Benzimidazoquinazoline Derivatives

Imidazole-based anilines are also used in synthesizing complex organic structures. Ambethkar et al. (2018) reported a method for creating benzimidazo[1,2-c]quinazoline derivatives, illustrating the compound's utility in organic synthesis.

Transfer Hydrogenation

The use of imidazole derivatives in transfer hydrogenation reactions has been explored. Zhou et al. (2012) synthesized pyridine-substituted imidazoles, highlighting their effectiveness in catalyzing hydrogen transfer reactions of aniline with glycol.

Ionic Liquid Catalysis

Imidazole derivatives play a role in ionic liquid catalysis. Zhang et al. (2010) investigated the use of an acid-base bifunctional ionic liquid for the reaction of aniline and dimethyl carbonate, demonstrating the compound's catalytic capabilities.

将来の方向性

Imidazoles, including 2-[(1-Imidazolyl)methyl]aniline, have a wide range of applications, from pharmaceuticals and agrochemicals to dyes for solar cells, functional materials, and catalysis . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

特性

IUPAC Name |

2-(imidazol-1-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-10-4-2-1-3-9(10)7-13-6-5-12-8-13/h1-6,8H,7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGCFYAOEWCKHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CN=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40545147 | |

| Record name | 2-[(1H-Imidazol-1-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40545147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1-Imidazolyl)methyl]aniline | |

CAS RN |

61292-50-0 | |

| Record name | 2-[(1H-Imidazol-1-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40545147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

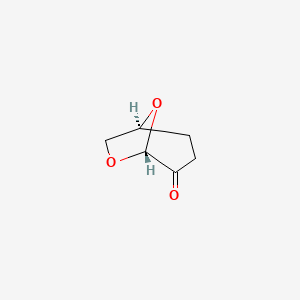

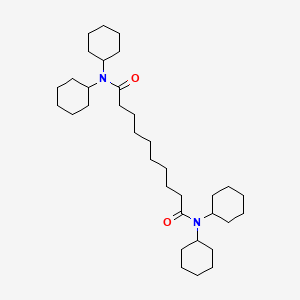

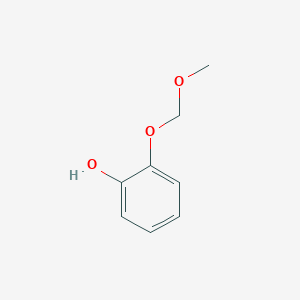

![1-Azabicyclo[2.2.2]octan-3-one, 2-[(4-methoxyphenyl)methylene]-](/img/structure/B3031576.png)

![(5E)-1-benzyl-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione;hydrate](/img/no-structure.png)